Sucrose laurate

Catalog No.
S623817
CAS No.
25339-99-5
M.F
C24H46O13
M. Wt
542.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucrose laurate

CAS Number

25339-99-5

Product Name

Sucrose laurate

IUPAC Name

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid

Molecular Formula

C24H46O13

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1

InChI Key

PVVVEHXCVQRLOC-NSIFZURYSA-N

SMILES

CCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

Synonyms

beta-fructofuranosyl-alpha-D-glucopyranoside monododecanoate, L-1690, sucrose laurate, sucrose monododecanoate, sucrose monolaurate

Canonical SMILES

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O
  • Surfactant

    Sucrose laurate acts as a non-ionic surfactant, meaning it can reduce the surface tension between liquids and improve the solubility of poorly water-soluble drugs. This property is crucial for developing effective formulations for drugs with limited bioavailability 1: ).

  • Permeation Enhancer

    Studies suggest that sucrose laurate can enhance the absorption of drugs across biological membranes. This is particularly relevant for oral and transdermal drug delivery, where the molecule can facilitate the passage of drugs through the intestinal lining or the skin, respectively 2: ), 3: ).

  • Biocompatible and Safe

    Sucrose laurate is generally considered safe for human use, as it is derived from natural ingredients and exhibits low toxicity 4: ).

Ongoing Research and Development

Research on sucrose laurate is ongoing, focusing on:

  • Optimizing its application in various drug delivery systems

    Researchers are exploring the use of sucrose laurate in solid dispersions, self-emulsifying systems, and hydrogels to improve the performance of different drug formulations [1, 2, 4].

  • Understanding its mechanism of action

    Further investigations are needed to elucidate the precise mechanisms by which sucrose laurate enhances drug absorption and permeation [2].

  • Safety and efficacy studies

    While early studies indicate its safety, further clinical trials are needed to confirm the long-term safety and efficacy of sucrose laurate in different pharmaceutical applications.

Sucrose laurate is a non-ionic surfactant derived from the esterification of sucrose and lauric acid. It is categorized as a sucrose fatty acid ester, specifically a monoester, which is characterized by its hydrophilic sugar component and hydrophobic fatty acid chain. The chemical formula for sucrose laurate is C24H44O12C_{24}H_{44}O_{12} . This compound exhibits amphiphilic properties, making it useful in various applications, particularly in food, cosmetics, and pharmaceuticals due to its emulsifying and stabilizing capabilities.

Involved in the production of sucrose monolaurate." class="citation ml-xs inline" data-state="closed" href="https://www.researchgate.net/figure/Chemical-reactions-involved-in-the-production-of-sucrose-monolaurate_fig1_372285944" rel="nofollow noopener" target="_blank"> .
Sucrose+Methyl LaurateSucrose Laurate+Methanol\text{Sucrose}+\text{Methyl Laurate}\rightarrow \text{Sucrose Laurate}+\text{Methanol}

Sucrose laurate has been studied for its biological activity, particularly in relation to its surfactant properties. It has been shown to enhance the solubility of poorly soluble drugs, such as cyclosporine, improving their bioavailability . Additionally, studies indicate that sucrose laurate may exhibit antimicrobial properties, making it a potential candidate for use in food preservation and pharmaceutical formulations .

Several methods have been developed for synthesizing sucrose laurate:

  • Conventional Esterification: This involves the direct reaction of sucrose with lauric acid or its derivatives in the presence of an acid catalyst at elevated temperatures .
  • Enzymatic Synthesis: Alkaline proteases can be employed to catalyze the reaction between sucrose and vinyl laurate in organic solvents. This method offers advantages such as milder reaction conditions and higher specificity .
  • Two-Stage Process: A recent approach involves first producing methyl laurate from lauric acid and then reacting it with sucrose in a two-stage process. This method has been optimized for yield and purity .

Sucrose laurate finds applications across various industries:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Cosmetics: Functions as a surfactant and emulsifying agent in creams and lotions.
  • Pharmaceuticals: Enhances drug solubility and bioavailability, serving as a carrier for poorly soluble compounds.
  • Agriculture: Potential use as a biodegradable surfactant in agrochemical formulations.

Research on the interactions of sucrose laurate with other compounds has revealed its ability to form stable emulsions and enhance the solubility of hydrophobic substances. For instance, studies have demonstrated that sucrose laurate can effectively solubilize cyclosporine when combined with ethanol, leading to improved formulation stability . Furthermore, its interactions with various biological membranes suggest potential applications in drug delivery systems.

Several compounds are similar to sucrose laurate, particularly within the category of sugar esters. Here are some notable examples:

CompoundStructure TypeUnique Features
Sucrose monolaurateSugar fatty acid esterDerived from lauric acid; used for drug solubilization.
Sucrose stearateSugar fatty acid esterLonger fatty acid chain; used primarily in cosmetics.
Sucrose palmitateSugar fatty acid esterSimilar properties but derived from palmitic acid; more hydrophobic.
Sucrose myristateSugar fatty acid esterDerived from myristic acid; used in food applications.

Uniqueness of Sucrose Laurate: Sucrose laurate stands out due to its balance between hydrophilicity and lipophilicity, making it versatile for both aqueous and lipid-based formulations. Its specific application in enhancing bioavailability of drugs further distinguishes it from other sugar esters.

XLogP3

1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

542.29384152 g/mol

Monoisotopic Mass

542.29384152 g/mol

Heavy Atom Count

37

Related CAS

37266-93-6 (unspecified laurate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive

Other CAS

25339-99-5

Wikipedia

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate

Use Classification

Cosmetics -> Emulsifying; Skin conditioning; Surfactant

Dates

Modify: 2024-04-14

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